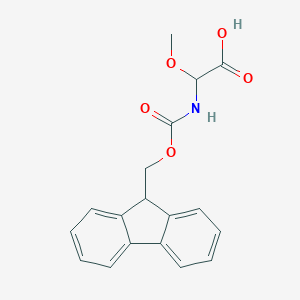

(RS)-Fmoc-alpha-methoxyglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

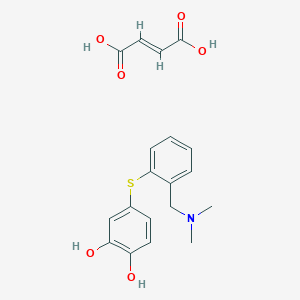

(RS)-Fmoc-alpha-methoxyglycine, also known as Fmoc-α-MeGly, is an amino acid derivative that has become a popular reagent in organic synthesis due to its ability to easily form ester and amide bonds. It is widely used in peptide synthesis, as well as in the synthesis of peptidomimetics, peptide-based drugs, and other bioactive compounds. Fmoc-α-MeGly has also been used in the synthesis of polymers, nanomaterials, and other materials for industrial applications.

Aplicaciones Científicas De Investigación

Peptide Synthesis

(RS)-Fmoc-alpha-methoxyglycine is utilized in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS). It is incorporated into the SPPS methodology to create α-hydroxyglycine extended peptides upon final deprotection and cleavage from the solid support with trifluoroacetic acid containing 5% H2O (Brown & Ramage, 1994).

Biocompatible Hydrogels

The compound plays a role in forming biocompatible hydrogels. It is part of a peptide containing an RGD sequence and a hydrophobic FMOC tail, prepared via a standard FMOC solid-phase peptide synthesis technique. This contributes to the formation of a three-dimensional hydrogel that exhibits good biocompatibility in the subconjunctival space and anterior chamber of rabbit eyes, indicating potential applications in ophthalmology (Liang et al., 2010).

Tissue Engineering

In tissue engineering, the self-assembly of Fmoc-diphenylalanine and Fmoc-arginine-glycine-aspartate peptides, including FMOC, forms a nanofibrous network suitable for cell attachment. This network enhances the proliferation and differentiation of mesenchymal stem cells (MSCs), making it applicable in musculoskeletal tissue engineering (Wang et al., 2017).

Cellular Transport

FMOC, including variants like Fmoc-(6-Boc-aminohexyl)glycine and Fmoc-((2-(2-Boc-aminoethoxy)ethoxy)ethyl)glycine, is used in synthesizing peptidomimetics such as oligo-N-alkylglycines (peptoids). These peptoids show robust proteolytic stability, reduced cellular toxicity, and are effective as cellular transporters (Jong et al., 2015).

Analytical Applications

It is used in enantiomer separation in high-performance liquid chromatography (HPLC). Specifically, N-FMOC α-amino acids are utilized in chromatographic methods for determining enantiomeric purity and the degree of racemization of synthesized N-protected α-amino acids (Jin & Lee, 2008).

Gelation Properties

The compound's role in self-assembly and gelation properties has been explored. For example, the self-assembly behavior of Fmoc-FG, Fmoc-GG, and Fmoc-GF, and their comparison with Fmoc-FF, highlights the impact of phenylalanine substitution by glycine on assembly and gelation (Tang, Ulijn, & Saiani, 2011).

Propiedades

IUPAC Name |

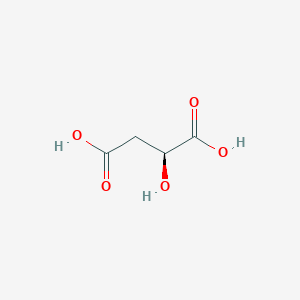

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDUDUCMSBVPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-Fmoc-alpha-methoxyglycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)